molecular formula C33H33N5O2S B587160 Rhodamine-6G N-Phenyl-thiosemicarbazide CAS No. 885481-03-8

Rhodamine-6G N-Phenyl-thiosemicarbazide

Cat. No.: B587160
CAS No.: 885481-03-8
M. Wt: 563.72
InChI Key: LHZILEOAOQHFBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Rhodamine-6G N-Phenyl-thiosemicarbazide involves several steps. One common method includes the reaction of Rhodamine 6G with phenyl-thiosemicarbazide under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at a specific temperature to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but are scaled up to produce larger quantities of the compound. These methods often include purification steps such as recrystallization or chromatography to obtain a high-purity product .

Chemical Reactions Analysis

Rhodamine-6G N-Phenyl-thiosemicarbazide undergoes various chemical reactions, including:

Scientific Research Applications

Rhodamine-6G N-Phenyl-thiosemicarbazide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Rhodamine-6G N-Phenyl-thiosemicarbazide can be compared with other similar compounds, such as:

    Rhodamine B: Another fluorescent dye with similar properties but lacking the phenyl-thiosemicarbazide group.

    Fluorescein: A widely used fluorescent dye with different spectral properties.

    Texas Red: A red fluorescent dye with applications in biological imaging.

This compound stands out due to its unique combination of fluorescence properties and the presence of the phenyl-thiosemicarbazide group, which enhances its specificity and versatility in various research applications .

Properties

IUPAC Name

1-[3',6'-bis(ethylamino)-2',7'-dimethyl-3-oxospiro[isoindole-1,9'-xanthene]-2-yl]-3-phenylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H33N5O2S/c1-5-34-27-18-29-25(16-20(27)3)33(26-17-21(4)28(35-6-2)19-30(26)40-29)24-15-11-10-14-23(24)31(39)38(33)37-32(41)36-22-12-8-7-9-13-22/h7-19,34-35H,5-6H2,1-4H3,(H2,36,37,41)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHZILEOAOQHFBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC2=C(C=C1C)C3(C4=CC=CC=C4C(=O)N3NC(=S)NC5=CC=CC=C5)C6=C(O2)C=C(C(=C6)C)NCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H33N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90858375
Record name N-[3',6'-Bis(ethylamino)-2',7'-dimethyl-3-oxospiro[isoindole-1,9'-xanthen]-2(3H)-yl]-N'-phenylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

563.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885481-03-8
Record name N-[3',6'-Bis(ethylamino)-2',7'-dimethyl-3-oxospiro[isoindole-1,9'-xanthen]-2(3H)-yl]-N'-phenylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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